molecular formula C21H29N5O2 B1681997 (5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one CAS No. 346673-06-1

(5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one

Cat. No. B1681997
M. Wt: 383.5 g/mol
InChI Key: JWYPJSNXPZTEHL-VJKINUSGSA-N
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Description

“(5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one” is a chemical compound with the molecular formula C21H29N5O2 . It is also known by other names such as TCS 2510 and CHEMBL275667 . The compound has a molecular weight of 383.5 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a pyrrolidin-2-one ring, a phenyl group, and a tetrazole group . The InChI string and SMILES notation provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has several computed properties, including an XLogP3-AA value of 2.6, indicating its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has 11 rotatable bonds .

Scientific Research Applications

Electropolymerization of Pyrrole-Based Monomers

A study on derivatized bis(pyrrol-2-yl) arylenes, including a variety of bis(pyrrol-2-yl) compounds, demonstrated their oxidation at relatively low potentials to form cation radicals, leading to the synthesis of conducting polymers with stable electrically conducting forms due to these low oxidation potentials. This research provides insights into the applications of pyrrole-based monomers in creating conducting polymers through electropolymerization, potentially relevant to the chemical structure (Sotzing et al., 1996).

Tetrazole-Group 13 Complexes

The synthesis and reactions of tetrazole-group 13 complexes, including various compounds with 5-phenyl-1-H-tetrazole and aluminum, were explored, aiming to investigate these complexes as potential unimolecular precursors to aluminum nitride. This study could suggest applications in materials science, particularly in developing new materials with specific electronic or structural properties (Muñoz-Hernández et al., 1998).

Multicomponent Synthesis of Pyrrol-2-ones

An effective route for synthesizing novel pyrrol-2-ones was described, involving the reaction of an enamine with an arenesulfonyl isocyanate. This study highlights a synthetic methodology that could be applied to the development of new compounds with potential biological or chemical activity, relating to the investigated compound's structural framework (Alizadeh et al., 2007).

properties

IUPAC Name

(5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c27-19(16-17-8-4-3-5-9-17)13-11-18-12-14-21(28)26(18)15-7-2-1-6-10-20-22-24-25-23-20/h3-5,8-9,11,13,18-19,27H,1-2,6-7,10,12,14-16H2,(H,22,23,24,25)/b13-11+/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYPJSNXPZTEHL-VJKINUSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C=CC(CC2=CC=CC=C2)O)CCCCCCC3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@H]1/C=C/[C@H](CC2=CC=CC=C2)O)CCCCCCC3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one
Reactant of Route 2
(5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one
Reactant of Route 3
(5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one
Reactant of Route 4
(5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one
Reactant of Route 5
(5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one
Reactant of Route 6
(5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one

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